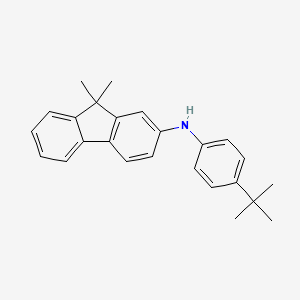
N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a tert-butyl group and a phenyl group attached, which could influence its properties .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl bromide in the presence of a base . The fluorene core could be synthesized through various methods including biaryl coupling or cyclization reactions .Molecular Structure Analysis
The molecular structure would likely be influenced by the bulky tert-butyl group and the aromatic fluorene and phenyl groups. These groups could cause the molecule to have a complex 3D structure .Chemical Reactions Analysis
The tert-butyl group is known to be quite inert, but can be oxidized to form tert-butyl hydroperoxide . The fluorene core, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, tert-butyl groups are known to increase hydrophobicity, and the presence of aromatic rings could lead to pi-pi stacking interactions .Wissenschaftliche Forschungsanwendungen
Sensing Applications
- Selective Sensing of Picric Acid, Fe3+, and l-Arginine : A study has synthesized compounds related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine, demonstrating their use as fluorescent sensors. They effectively detect picric acid, Fe3+ ions, and the amino acid arginine, showing high sensitivity and low detection limits (Han et al., 2020).
Biological Activity
- Antinociceptive and Antimicrobial Activities : Compounds structurally related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine have been synthesized and tested for antinociceptive and antimicrobial activities (Siutkina et al., 2019).
Electroluminescent Devices
Hole Transport Materials in OLEDs : Research on compounds similar to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine has shown their potential as efficient hole transport materials for green organic light-emitting diodes (OLEDs). These compounds exhibit good photophysical properties and thermal stability (Wu et al., 2017).
Organic Light-Emitting Diodes : Another study synthesized full hydrocarbons based on fluorene and carbazole moieties, showing potential for use in organic light-emitting diodes. These compounds, which are structurally related to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine, displayed high efficiencies and stability in OLEDs (Ye et al., 2010).
Electron-Blocking Materials in OLEDs : Research introducing compounds similar to N-(4-(tert-Butyl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine as electron-blocking materials in OLEDs showed that they can improve charge balance and extend device lifetime (Hu et al., 2020).
Asymmetric Synthesis of Amines
- Versatile Intermediates for Asymmetric Amine Synthesis : N-tert-Butanesulfinyl imines, structurally related to the compound , have been found to be versatile intermediates in the asymmetric synthesis of amines. These imines activate nucleophiles and can be used to synthesize a wide range of enantioenriched amines (Ellman et al., 2002).
Fluorescence Probes
- Fluorescence Probes for Solvation Dynamics : N-substituted 2-amino-9,9-dialkylfluorenes, related to the compound , have been synthesized and proposed as candidates for fluorescence probes in studying femtosecond solvation dynamics (Saroja et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-9,9-dimethylfluoren-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N/c1-24(2,3)17-10-12-18(13-11-17)26-19-14-15-21-20-8-6-7-9-22(20)25(4,5)23(21)16-19/h6-16,26H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQMRCDIJQSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
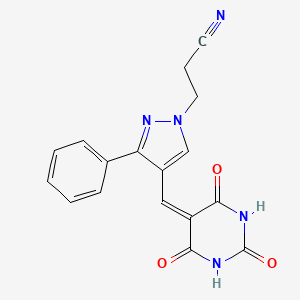
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
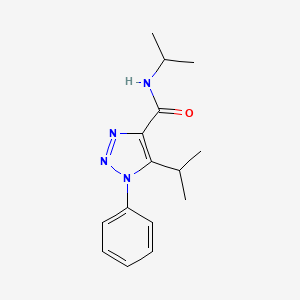
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
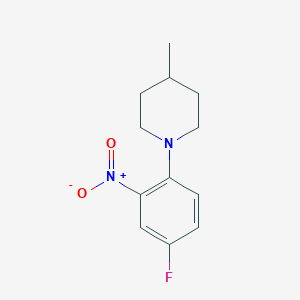
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)
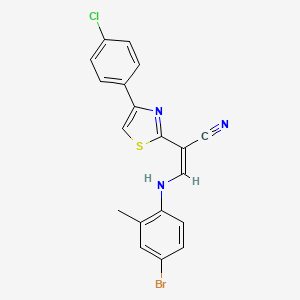
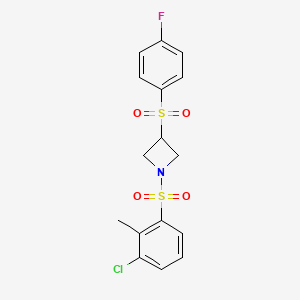
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)